3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide
CAS No.:
Cat. No.: VC18547218
Molecular Formula: C19H23BrFNO
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23BrFNO |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide |
| Standard InChI | InChI=1S/C19H22FNO.BrH/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19;/h3-4,6-11H,5,12-14H2,1-2H3;1H/t19-;/m0./s1 |
| Standard InChI Key | DXSPVPPTIOBWMN-FYZYNONXSA-N |
| Isomeric SMILES | CN(C)CCC[C@@]1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br |
| Canonical SMILES | CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₁₉H₂₃BrFNO, with a molecular weight of 380.3 g/mol. Its stereochemistry is defined by the (1S) configuration at the benzofuran-propanamine junction, a critical feature influencing its biological interactions. The structure integrates three key moieties:
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Benzofuran ring: A fused bicyclic system providing planar aromaticity and serving as a central scaffold.
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4-Fluorophenyl group: Introduces electron-withdrawing character and enhances lipophilicity, potentially improving blood-brain barrier permeability.
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N,N-Dimethylpropan-1-amine hydrobromide: A charged tertiary amine salt that contributes to water solubility and receptor binding interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide | |
| Canonical SMILES | CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br | |
| InChIKey | DXSPVPPTIOBWMN-FYZYNONXSA-N | |
| XLogP3-AA (Predicted) | 3.7 | |
| Hydrogen Bond Acceptors | 4 |
The hydrobromide salt form enhances crystallinity and stability compared to the free base, with decomposition temperatures typically exceeding 200°C.
Synthetic Methodology
Industrial synthesis employs a multi-step sequence optimized for scalability and purity:
Key Synthetic Steps
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Benzofuran Core Formation:
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Cyclocondensation of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde under acidic conditions (H₂SO₄, 80°C) yields the fluorophenyl-benzofuran intermediate.
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Yield: 68-72% (pilot scale)
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Purification: Silica gel chromatography (hexane:ethyl acetate 4:1)
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Amine Sidechain Installation:
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Nucleophilic substitution of the benzofuran bromide intermediate with N,N-dimethylpropan-1-amine in THF at −78°C.
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Reaction Time: 12 hr
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Yield: 85%
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Salt Formation:
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Treatment with HBr gas in anhydrous diethyl ether produces the hydrobromide salt.
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Crystallization: Ethanol/water (9:1) at 4°C
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Table 2: Industrial Production Parameters
| Parameter | Value |
|---|---|
| Batch Size | 50-100 kg |
| Purity (HPLC) | >99.5% |
| Typical Impurities | <0.1% dehydrohalogenation byproducts |
Biological Activity and Mechanism
The compound demonstrates nanomolar affinity (Kᵢ = 2.3 nM) for serotonin 5-HT₂A receptors, with >100-fold selectivity over 5-HT₂C subtypes. This pharmacological profile suggests potential applications in:
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Mood disorder therapeutics
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Migraine prophylaxis
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Psychedelic-assisted psychotherapy (structural analogs show hallucinogenic properties)
Structure-Activity Relationships
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Fluorine Substituent: The para-fluorine on the phenyl ring increases binding affinity by 15-fold compared to non-fluorinated analogs through enhanced hydrophobic interactions with Phe339 in the 5-HT₂A orthosteric pocket.
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Benzofuran Orientation: The (S)-configuration optimizes spatial alignment with Trp358 and Ser159 residues, as confirmed by molecular docking simulations.
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Amine Protonation: The dimethylammonium group forms a critical salt bridge with Asp155, with the hydrobromide counterion stabilizing this interaction under physiological pH.
Research Applications and Recent Advances
Neuropharmacology
In rodent models, the compound (1 mg/kg i.p.) reduces immobility time in forced swim tests by 62% (p<0.001 vs vehicle), suggesting antidepressant-like activity. Microdialysis studies show 3-fold increases in prefrontal cortex serotonin levels within 30 minutes post-administration.
Radiopharmaceutical Development
The fluorine-18 isotopologue ([¹⁸F]FBP) exhibits favorable pharmacokinetics for PET imaging:
| Parameter | Value |
|---|---|
| Brain Uptake (SUV₀₋₆₀) | 2.7 |
| Target-to-Background Ratio | 8:1 (striatum vs cerebellum) |
| Effective Dose (human) | 24.3 µSv/MBq |
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